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Introduction

The biosynthesis of triacylglycerol (TAG), the primary storage lipid in plants, is a critical process
for energy storage, particularly in seeds. For many years, the acyl-CoA-dependent Kennedy
pathway, with Diacylglycerol Acyltransferase (DGAT) as the terminal enzyme, was considered
the sole route for TAG synthesis. However, the discovery of an alternative, acyl-CoA-
independent pathway mediated by Phospholipid:Diacylglycerol Acyltransferase (PDAT) has
significantly advanced our understanding of lipid metabolism in plants. This guide provides a
comprehensive overview of the discovery, characterization, and functional analysis of the
PDAT gene in plants, intended for researchers and professionals in the fields of plant science
and drug development.

Discovery and Initial Identification

The existence of an acyl-CoA-independent pathway for TAG synthesis was first reported in
2000. Researchers identified an enzymatic activity in microsomal preparations from oilseeds
like sunflower (Helianthus annuus), castor bean (Ricinus communis), and Crepis palaestina
that could transfer an acyl group from a phospholipid to diacylglycerol (DAG) to form TAG.[1][2]
[3] This enzyme was named Phospholipid:Diacylglycerol Acyltransferase (PDAT).[3]
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Concurrently, the gene encoding this enzyme was identified in yeast (Saccharomyces
cerevisiae) and was found to be homologous to the mammalian lecithin:cholesterol
acyltransferase (LCAT).[1][2][4] This discovery provided the first molecular evidence for the
PDAT enzyme. A subsequent search of the Arabidopsis thaliana genome identified a gene,
At5g13640, as the closest homolog to the yeast PDAT, marking the cloning of the first plant
PDAT gene.[4]

The Role of PDAT in Triacylglycerol Biosynthesis

PDAT catalyzes the final step in an acyl-CoA-independent pathway of TAG synthesis. It
transfers an acyl group from the sn-2 position of a phospholipid, most commonly
phosphatidylcholine (PC), to the sn-3 position of DAG, yielding TAG and a lysophospholipid.[1]
[5][6][7] This pathway is distinct from the canonical Kennedy pathway, where DGAT utilizes an
acyl-CoA molecule as the acyl donor.

The PDAT pathway is particularly significant for incorporating fatty acids that are modified on
the PC backbone (e.g., through desaturation) into the TAG pool. This provides a direct route for
polyunsaturated fatty acids to be channeled into storage lipids.[2]
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Caption: Triacylglycerol (TAG) synthesis via DGAT and PDAT pathways.

Gene and Protein Characterization
Gene Family and Homologs

Phylogenetic analyses have shown that PDAT genes are evolutionarily conserved and present
in all major green plant lineages, from algae to eudicots.[1] In many species, PDAT exists as a
small gene family. For instance, Arabidopsis thaliana has two homologous genes, AtPDAT1
(At5g13640) and AtPDAT2 (At3g44830).[1][7] Castor bean also possesses three identified
PDAT genes.[2][8]

Subcellular Localization

The PDAT enzyme is localized to the endoplasmic reticulum (ER).[8][9] This has been
confirmed through experiments involving the fusion of PDAT proteins with fluorescent reporters
like Yellow Fluorescent Protein (YFP) and subsequent visualization using confocal microscopy.
[8][10] Its localization in the ER is consistent with its role in TAG synthesis, which primarily
occurs in this organelle.

Substrate Specificity

A key characteristic of the PDAT enzyme is its substrate preference. In vitro enzyme assays
have demonstrated that PDAT activity is highly dependent on the acyl composition of the
phospholipid donor. It shows a preference for transferring acyl groups with multiple double
bonds or those containing hydroxy or epoxy groups.[4] This specificity is thought to be crucial
for the accumulation of unusual fatty acids in the seed oils of certain plants, such as ricinoleic
acid in castor bean and vernolic acid in Crepis palaestina.[3]

Tissue-Specific Expression

The expression of PDAT genes varies across different plant tissues and developmental stages.
In Arabidopsis, AtPDATL is predominantly expressed in vegetative tissues, while AtPDAT?2
shows significantly higher expression in seeds.[1] However, studies have also shown that
PDATL1 plays a more critical role in TAG synthesis in growing leaves compared to senescing
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leaves.[11][12] In plants that accumulate high levels of unusual fatty acids, PDAT transcripts
are found at much higher levels in developing seeds.[13]

Functional Analysis Through Genetic Manipulation

The in vivo function of PDAT has been extensively studied using genetic approaches, primarily
in the model plant Arabidopsis thaliana.

Overexpression Studies

Initial studies involving the overexpression of AtPDAT1 in Arabidopsis showed increased PDAT
activity in microsomal preparations.[4][6] However, this did not lead to significant changes in
the overall fatty acid or lipid composition in the seeds or vegetative tissues of these plants
under standard growth conditions.[4][6][14] In contrast, co-expression of PDAT1 with oleosin in
leaves was shown to boost TAG content to as high as 6.4% of the dry weight.[11] Furthermore,
overexpressing a castor bean PDAT1-2 in Arabidopsis significantly increased the accumulation
of hydroxy fatty acids, demonstrating its potential for metabolic engineering.[8][15]

Knockout and RNAI Studies

Characterization of T-DNA insertion mutants of AtPDAT1 (pdatl-1 and pdatl-2) revealed no
significant change in seed oil content or composition, suggesting functional redundancy with
other enzymes, namely DGAT1.[1]

The crucial and overlapping roles of PDAT1 and DGAT1 were revealed through the study of
double mutants. It was impossible to obtain viable double homozygous dgatl-1 pdatl-2 mutant
plants.[14][16] Further investigation showed that the double mutation led to sterile pollen that
lacked oil bodies, indicating that DGAT1 and PDAT1 are collectively essential for normal pollen
and seed development.[14] The use of RNA interference (RNAI) to silence PDATL1 in a dgatl-1
background (and vice-versa) resulted in a drastic reduction in seed TAG content, confirming
that these two enzymes are the primary contributors to TAG synthesis in Arabidopsis seeds.[6]
[14]
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Caption: Genetic interaction between DGAT1 and PDAT1 in Arabidopsis.

Role in Stress Response and Development

Beyond its role in storage lipid synthesis, PDAT is crucial for lipid homeostasis in various
developmental and environmental contexts.

» Vegetative Growth: PDATL is critical for TAG biosynthesis in actively growing vegetative
tissues.[11][17] It plays a protective role by channeling excess or harmful fatty acids into the
TAG pool, thus preventing FFA-induced cell death.[17]

o Temperature Stress: Both DGAT and PDAT family members are involved in TAG production
during high and low-temperature stress.[9] In plants lacking PDAT1, a decrease in TAG
accumulation is associated with reduced freezing tolerance.[9]

o Pollen and Seed Development: As demonstrated by the double mutant studies, the
combined action of DGAT1 and PDATL is indispensable for the accumulation of TAG in
pollen grains and for overall seed development and viability.[14][17]
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Quantitative Data Summary

The following tables summarize key quantitative findings from functional genomics studies on
PDAT in Arabidopsis thaliana.

Table 1: Impact of Genetic Modification on Seed Oil Content in Arabidopsis

Seed Oil Content o
Genotype . Key Finding Reference
(% of Wild Type)

PDAT1 is not
essential for seed oll
pdatl mutant ~100% content alone, [6]
suggesting
redundancy.

DGAT1 is a major
dgatl mutant 60-80% contributor to seed oil,  [14]

but not the only one.

PDAT1 contributes

dgatl-1 with PDAT1 significantly to seed
_ < 20% _ o [6][14]

RNAI oil, especially in the

absence of DGAT1.

Confirms the
pdatl-1 with DGAT1 overlapping and
_ <20% ] [6]
RNAI essential roles of

DGAT1 and PDAT1.

Table 2: Impact of PDAT1 Overexpression on Leaf TAG Content
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Genotype /

Leaf TAG Content

. . Key Finding Reference
Condition (% of Dry Weight)
) ~0.04% (developing Basal level of TAG in
wild Type o [12]
leaves) vegetative tissue.
PDAT1 can enhance
PDAT1 o
) Increased TAG synthesis in [11]
Overexpression
leaves.
Synergistic effect of
PDAT1 + Oleosin Co- providing both the
) Up to 6.4% [11]
expression enzyme and a stable
storage structure.
PDAT1 is a major
~0.017% (57% _ _
pdatl-2 mutant contributor to TAG in [12]

decrease)

growing leaves.

Experimental Protocols
Protocol 1: PDAT Enzyme Activity Assay

This protocol is adapted from methodologies used in the initial characterization of PDAT.

Objective: To measure the transfer of a radiolabeled acyl group from a phospholipid donor to a

DAG acceptor.

Materials:

Diacylglycerol (DAG) as the acyl acceptor.

Microsomal protein fractions isolated from plant tissue.

[*4C]-labeled phosphatidylcholine ([**C]-PC) as the acyl donor.

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 0.5 M sucrose).

Chloroform/Methanol/0.1 M KCI (2:1:0.8, v/v/v) for lipid extraction.

© 2025 BenchChem. All rights reserved.

7/12

Tech Support


https://www.researchgate.net/figure/Roles-of-DGAT1-and-PDAT1-in-TAG-Synthesis-during-Leaf-Development_fig1_257204998
https://pmc.ncbi.nlm.nih.gov/articles/PMC3809546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3809546/
https://www.researchgate.net/figure/Roles-of-DGAT1-and-PDAT1-in-TAG-Synthesis-during-Leaf-Development_fig1_257204998
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e TLC plates (e.g., Silica Gel 60).

o TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 70:30:1, v/v/v).
 Scintillation counter.

Procedure:

e Reaction Setup: In a microfuge tube, combine 50-100 pg of microsomal protein with the
assay buffer.

e Substrate Addition: Add [**C]-PC and DAG to the reaction mixture. The substrates are often
added in a small volume of ethanol to aid solubility.

 Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

e Reaction Termination & Lipid Extraction: Stop the reaction by adding the
chloroform/methanol/KCI solution. Vortex thoroughly to extract the lipids into the organic
phase. Centrifuge to separate the phases.

» Lipid Separation: Carefully collect the lower organic phase. Dry the lipid extract under a
stream of nitrogen gas. Resuspend the lipid extract in a small volume of chloroform.

e Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a TLC plate
alongside a non-radioactive TAG standard. Develop the plate in the TLC solvent system until
the solvent front is near the top.

o Quantification: Visualize the TAG standard (e.g., with iodine vapor). Scrape the silica from
the region corresponding to the TAG band into a scintillation vial. Add scintillation fluid and
measure the radioactivity (counts per minute) using a scintillation counter.

o Calculation: Calculate the specific activity as nmol of [*#C]-acyl group incorporated into TAG
per mg of protein per minute.

Protocol 2: Subcellular Localization using YFP Fusion
Constructs
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Obijective: To visualize the subcellular location of a PDAT protein in plant cells.

Materials:

Agrobacterium tumefaciens strain (e.g., GV3101).

Plant expression vector (e.g., pEG101) containing a 35S promoter and a C-terminal YFP tag.

Nicotiana benthamiana plants for transient expression.

Confocal laser scanning microscope.

Procedure:

Cloning: Amplify the full-length coding sequence of the PDAT gene without the stop codon
using PCR. Clone the PCR product into the plant expression vector, in-frame with the YFP
tag.

Transformation: Transform the resulting PDAT::YFP construct into Agrobacterium
tumefaciens.

Agroinfiltration: Grow the transformed Agrobacterium culture and infiltrate the bacterial
suspension into the abaxial side of young, fully expanded leaves of N. benthamiana.

Incubation: Keep the infiltrated plants in a growth chamber for 2-3 days to allow for transient
expression of the fusion protein.

Microscopy: Excise a small section of the infiltrated leaf tissue. Mount it on a microscope
slide in a drop of water.

Visualization: Observe the leaf epidermal cells using a confocal microscope. Excite the YFP
with an argon laser (e.g., at 514 nm) and collect the emission (e.g., between 525-600 nm).

Analysis: The resulting fluorescence pattern reveals the subcellular localization of the PDAT
protein. A characteristic network pattern surrounding the nucleus is indicative of ER
localization.[8] Co-localization with a known ER marker can be used for confirmation.
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Caption: General workflow for PDAT gene functional characterization.

Conclusion and Future Prospects

The discovery of the PDAT gene has fundamentally altered the model of lipid biosynthesis in
plants, revealing an elegant acyl-CoA-independent mechanism that works in concert with the
established Kennedy pathway. Genetic studies have unequivocally demonstrated that PDAT
and DGAT have overlapping and essential functions in TAG accumulation, crucial for pollen
and seed development. The unique substrate specificities of PDAT enzymes, particularly for
unusual and polyunsaturated fatty acids, make them prime targets for metabolic engineering
efforts aimed at improving the nutritional and industrial value of plant oils. Future research will

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b609875?utm_src=pdf-body-img
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

likely focus on elucidating the regulatory networks that control PDAT expression and the

mechanisms that govern the metabolic channeling of fatty acids between the DGAT and PDAT

pathways. This knowledge will be instrumental in designing the next generation of oilseed

crops with tailored lipid profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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